molecular formula C18H15BrN2O3S B5908865 5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

カタログ番号 B5908865
分子量: 419.3 g/mol
InChIキー: YNVHTCLRRAUSLQ-WJDWOHSUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, commonly known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

作用機序

BPTES specifically targets the C-terminal domain of glutaminase, which is essential for its enzymatic activity. The binding of BPTES to glutaminase leads to a conformational change that inhibits its activity. This inhibition results in a decrease in the production of ATP and other essential molecules, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, BPTES has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

実験室実験の利点と制限

One of the main advantages of BPTES is its specificity for glutaminase, which reduces the risk of off-target effects. In addition, BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of BPTES is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on BPTES. One area of focus is the development of more potent and selective glutaminase inhibitors. In addition, the combination of BPTES with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of new drug delivery systems that can enhance the solubility and bioavailability of BPTES is also an area of interest.
Conclusion:
BPTES is a small molecule inhibitor that specifically targets the glutaminase enzyme and has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The synthesis of BPTES involves a multistep process, and its mechanism of action involves the inhibition of glutaminase, which ultimately leads to the death of cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, its low solubility in water is a limitation that needs to be addressed. There are several future directions for research on BPTES, including the development of more potent and selective glutaminase inhibitors, the combination of BPTES with other cancer treatments, and the development of new drug delivery systems.

合成法

The synthesis of BPTES involves a multistep process that starts with the reaction between 4-bromophenol and 2-(2-bromoethoxy)ethyl bromide to form 2-(4-bromophenoxy)ethyl bromide. This intermediate is then reacted with 3-hydroxybenzaldehyde to form the Schiff base, which is then cyclized with thiosemicarbazide to yield BPTES.

科学的研究の応用

BPTES has been extensively studied in cancer research due to its ability to inhibit glutaminase, an enzyme that plays a crucial role in cancer cell proliferation. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce ATP and other essential molecules. Inhibition of glutaminase by BPTES leads to a decrease in ATP production, which ultimately results in the death of cancer cells.

特性

IUPAC Name

(5Z)-2-amino-5-[[3-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-13-4-6-14(7-5-13)23-8-9-24-15-3-1-2-12(10-15)11-16-17(22)21-18(20)25-16/h1-7,10-11H,8-9H2,(H2,20,21,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVHTCLRRAUSLQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。